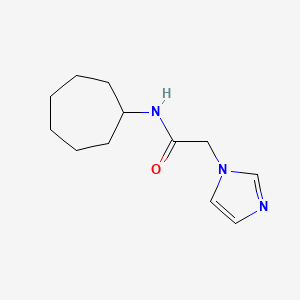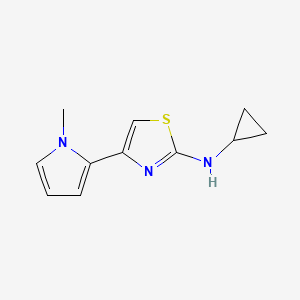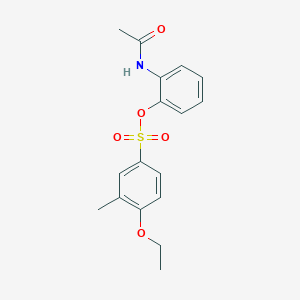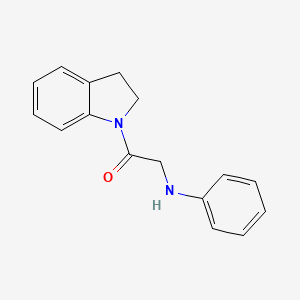![molecular formula C22H16N6O8 B7496643 N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide](/img/structure/B7496643.png)
N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide, also known as BNPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide exerts its effects by selectively blocking the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons and other excitable cells. By blocking sodium channels, N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide can reduce the excitability of cells, which can have therapeutic effects in various conditions.
Biochemical and Physiological Effects:
N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide has been shown to have a variety of biochemical and physiological effects, including reducing the excitability of neurons, inhibiting the growth and proliferation of cancer cells, and reducing the incidence of drug-induced arrhythmias. These effects are mediated by the selective blocking of voltage-gated sodium channels by N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide in lab experiments is its selectivity for sodium channels, which allows for the specific targeting of these channels without affecting other ion channels or receptors. This can be useful for studying the role of sodium channels in various biological processes. However, one limitation of using N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide is its relatively low potency compared to other sodium channel blockers, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide, including:
1. Developing more potent and selective sodium channel blockers based on the structure of N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide.
2. Investigating the role of sodium channels in other biological processes, such as immune function and inflammation.
3. Developing new cancer therapies based on the selective inhibition of sodium channels by N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide.
4. Investigating the potential use of N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide as a treatment for drug-resistant epilepsy and other neurological disorders.
In conclusion, N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its selective blocking of voltage-gated sodium channels makes it a useful tool for studying the role of sodium channels in neuronal function and for developing new treatments for neurological disorders, cancer, and drug-induced arrhythmias. Further research is needed to fully explore the potential of N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide in these and other areas.
Synthesemethoden
N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide is synthesized through a multi-step process involving the reaction of 3-nitrobenzoyl chloride with hydrazine hydrate and 1,3-phenylenediamine. The resulting product is then treated with acetic anhydride to yield N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide in high purity.
Wissenschaftliche Forschungsanwendungen
N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide has been shown to selectively block the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. This makes N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide a useful tool for studying the role of sodium channels in neuronal function and for developing new treatments for neurological disorders such as epilepsy, neuropathic pain, and multiple sclerosis.
In pharmacology, N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide has been used as a pharmacological tool to investigate the role of sodium channels in drug-induced arrhythmias, as well as to develop new anti-arrhythmic drugs. In cancer research, N'~1~,N'~3~-bis[(3-nitrophenyl)carbonyl]benzene-1,3-dicarbohydrazide has been shown to inhibit the growth and proliferation of cancer cells by targeting sodium channels, making it a promising candidate for developing new cancer therapies.
Eigenschaften
IUPAC Name |
1-N',3-N'-bis(3-nitrobenzoyl)benzene-1,3-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O8/c29-19(23-25-21(31)15-6-2-8-17(11-15)27(33)34)13-4-1-5-14(10-13)20(30)24-26-22(32)16-7-3-9-18(12-16)28(35)36/h1-12H,(H,23,29)(H,24,30)(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYATRZVOCTHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7496597.png)
![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)

![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B7496639.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B7496641.png)

![2-(furan-2-yl)-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7496653.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B7496663.png)
